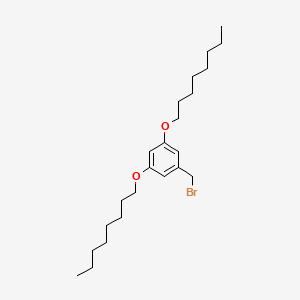
3,5-Bisoctyloxybenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bisoctyloxybenzyl bromide: is an organic compound with the molecular formula C23H39BrO2 and a molecular weight of 427.46 g/mol . It is characterized by the presence of two octyloxy groups attached to a benzyl bromide core. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bisoctyloxybenzyl bromide typically involves the Williamson Ether Synthesis . This method involves the reaction of an alkyl halide with an alkoxide to form an ether. For this compound, the starting material is often benzenemethanol, 3,5-bis(octyloxy)-, which undergoes bromination to introduce the bromide group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bisoctyloxybenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids or aldehydes.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include ethers, nitriles, and secondary amines.
Oxidation: Products include benzoic acids and benzaldehydes.
Reduction: The major product is benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Bisoctyloxybenzyl bromide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of ethers and other substituted benzyl derivatives.
Biology and Medicine: In biological research, this compound is used to study the effects of benzyl derivatives on cellular processes. It can be used to modify biomolecules and study their interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,5-Bisoctyloxybenzyl bromide involves its reactivity at the benzylic position. The bromide group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The presence of octyloxy groups enhances its solubility in organic solvents, facilitating its use in various synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Benzyl bromide: Similar in structure but lacks the octyloxy groups, making it less soluble in organic solvents.
3,5-Dimethoxybenzyl bromide: Contains methoxy groups instead of octyloxy groups, resulting in different solubility and reactivity profiles.
3,5-Diethoxybenzyl bromide: Contains ethoxy groups, which are shorter than octyloxy groups, affecting its physical and chemical properties.
Uniqueness: 3,5-Bisoctyloxybenzyl bromide is unique due to the presence of long octyloxy chains, which enhance its solubility and reactivity in organic solvents. This makes it particularly useful in applications where solubility and reactivity are critical factors.
Eigenschaften
Molekularformel |
C23H39BrO2 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
1-(bromomethyl)-3,5-dioctoxybenzene |
InChI |
InChI=1S/C23H39BrO2/c1-3-5-7-9-11-13-15-25-22-17-21(20-24)18-23(19-22)26-16-14-12-10-8-6-4-2/h17-19H,3-16,20H2,1-2H3 |
InChI-Schlüssel |
GFUZWLMUFOHWHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=CC(=C1)CBr)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


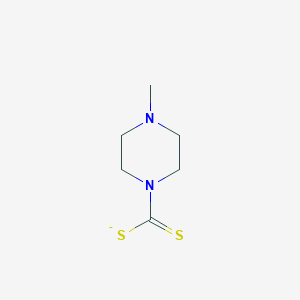
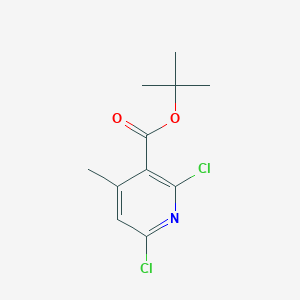

![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)

![1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole](/img/structure/B13920186.png)
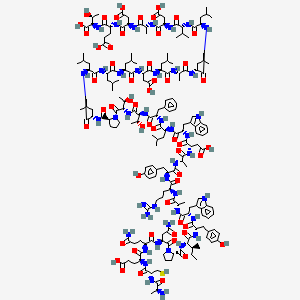
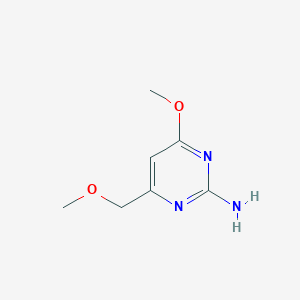
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)

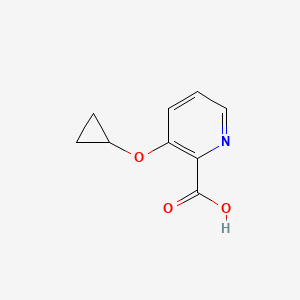
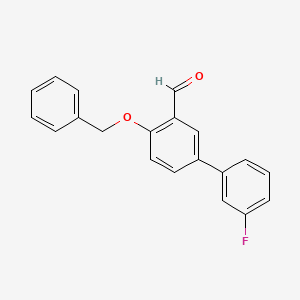
![tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)

